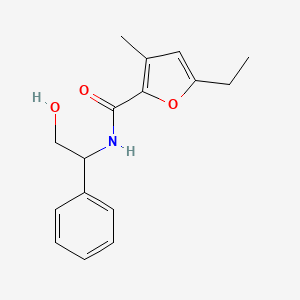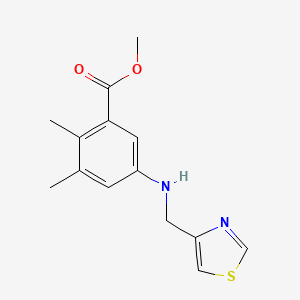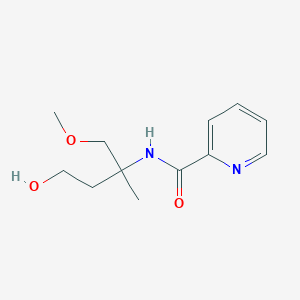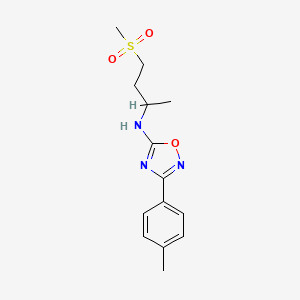![molecular formula C16H26N4O2S B7642764 N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide is a selective inhibitor of mutant EGFR, which is overexpressed in NSCLC. It works by irreversibly binding to the ATP-binding site of the mutant EGFR, thereby inhibiting its downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells, ultimately resulting in tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a potent antitumor effect in both preclinical and clinical studies. It has also been found to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. In addition, this compound has minimal off-target effects, which reduces the risk of toxicity and adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide is its high selectivity for mutant EGFR, which makes it an ideal tool for studying the role of EGFR in cancer progression. However, the high cost of this compound and the limited availability of the compound may limit its use in some laboratory settings.
Direcciones Futuras
There are several future directions for the development and use of N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide. One area of focus is the identification of biomarkers that can predict response to this compound in NSCLC patients. Another area of interest is the combination of this compound with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, there is a need for further investigation into the long-term safety and efficacy of this compound in NSCLC patients.
Conclusion:
In conclusion, this compound is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Its high selectivity for mutant EGFR, favorable safety profile, and minimal off-target effects make it an ideal tool for studying the role of EGFR in cancer progression. There are several future directions for the development and use of this compound, which will further enhance its potential as a therapeutic agent for NSCLC.
Métodos De Síntesis
The synthesis of N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with 2-chloroacetyl chloride to form 4-bromo-2-fluoroacetanilide. This intermediate is then reacted with thiosemicarbazide to form N-[4-(4-bromo-2-fluoroanilino)-1,3-thiazol-2-yl]thiourea. The final step involves the reaction of N-[4-(4-bromo-2-fluoroanilino)-1,3-thiazol-2-yl]thiourea with morpholine and chloroacetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. This compound has also demonstrated a favorable safety profile and is well-tolerated by patients.
Propiedades
IUPAC Name |
N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c21-15(12-20-7-9-22-10-8-20)18-16-17-14(13-23-16)11-19-5-3-1-2-4-6-19/h13H,1-12H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLCWIFEXOIFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CSC(=N2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)
![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)

![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)